molecular formula C12H15N3O5 B565482 Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 CAS No. 1246817-31-1

Glutaric Acid-2-methylamino-5-nitromonoanilide-d3

Cat. No.: B565482
CAS No.: 1246817-31-1
M. Wt: 284.286
InChI Key: IEBOWQSCVIKQHZ-FIBGUPNXSA-N
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Description

Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is a deuterium-labeled compound used primarily in proteomics research. It is an intermediate in the production of labeled Bendamustine, a chemotherapy medication. The molecular formula of this compound is C12H12D3N3O5, and it has a molecular weight of 284.28 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Introduction of the methylamino group.

    Coupling: Coupling of the aromatic ring with the glutaric acid moiety.

The reaction conditions typically involve the use of solvents like methanol and dimethylformamide, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilides and glutaric acid derivatives .

Scientific Research Applications

Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 involves its incorporation into biological molecules, allowing for the tracking and analysis of metabolic pathways. The deuterium labeling provides a distinct mass difference, making it easier to detect using mass spectrometry. The molecular targets and pathways involved include various enzymes and proteins that interact with the labeled compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The labeling allows for precise tracking and quantification in complex biological systems, making it invaluable in proteomics and pharmaceutical research .

Properties

CAS No.

1246817-31-1

Molecular Formula

C12H15N3O5

Molecular Weight

284.286

IUPAC Name

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3

InChI Key

IEBOWQSCVIKQHZ-FIBGUPNXSA-N

SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O

Synonyms

2’-(Methylamino)-5’-nitro-glutaranilic Acid-d3;  5-[[2-(Methylamino)-5-nitrophenyl]amino]-5-oxo-pentanoic Acid-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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